molecular formula (C2H5O)2PS.OCH2CH2SC2H5and (C2H5O)2PO.SCH2CH2SC2H5<br>C16H38O6P2S4 B052138 Demeton CAS No. 8065-48-3

Demeton

Cat. No.: B052138
CAS No.: 8065-48-3
M. Wt: 516.7 g/mol
InChI Key: FAXIJTUDSBIMHY-UHFFFAOYSA-N
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Description

Demeton is an organophosphate insecticide known for its high toxicity and effectiveness in controlling a variety of agricultural pests. It was first introduced by Bayer in 1951 under the trade name Systox. This compound is a mixture of two isomers, this compound-S and this compound-O, in a ratio of approximately 2:1 . It is highly soluble in water and volatile, making it effective but also hazardous to both humans and the environment .

Mechanism of Action

Target of Action

Demeton primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of the nerves and muscles .

Biochemical Pathways

The primary pathway of this compound metabolism involves the oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone . A secondary pathway involves the oxidation of the thiono sulfur to produce the phosphate and its sulfoxide and sulfone . Both isomers and their metabolites are degraded by hydrolysis of the P-O- or P-S- bond to form the alcohol and acid .

Pharmacokinetics

This compound is highly soluble in water and highly volatile . It is rapidly absorbed and distributed in the body, and it is metabolized and excreted primarily through urine . The high aqueous solubility and volatility of this compound suggest that it can be readily absorbed and distributed in the body, potentially leading to systemic toxicity .

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles . This overstimulation can result in symptoms like twitching or more severe convulsions . In severe cases, this can lead to impaired muscle function, suffocation, and even death .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors due to its high solubility in water and volatility . For instance, in aquatic environments, this compound can readily dissolve and spread, potentially affecting a wide range of aquatic organisms . Its volatility means it can easily evaporate and spread in the air, potentially affecting non-target organisms . , which may limit its environmental impact.

Biochemical Analysis

Biochemical Properties

Demeton interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in nerve synapses .

Cellular Effects

The accumulation of acetylcholine due to this compound’s inhibition of acetylcholinesterase can lead to overstimulation of nerve cells . This overstimulation can disrupt various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This binding interaction leads to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initial exposure can cause acute symptoms due to the sudden increase in acetylcholine . Over time, cells may adapt to the presence of this compound, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Low doses may cause mild symptoms, while high doses can lead to severe neurotoxic effects .

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it interacts with acetylcholinesterase . Its presence can affect metabolic flux and lead to an accumulation of acetylcholine .

Transport and Distribution

This compound is distributed throughout the body after absorption, reaching various tissues where acetylcholinesterase is present . Its distribution can affect its localization and accumulation within cells .

Subcellular Localization

This compound primarily targets acetylcholinesterase located in nerve synapses . Its effects on the enzyme can influence its activity and function within these specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeton is synthesized through the reaction of diethyl phosphorochloridothioate with 2-mercaptoethanol. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired isomers. The general reaction can be represented as follows:

(C2H5O)2P(S)Cl+HSCH2CH2OH(C2H5O)2P(S)SCH2CH2OH+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(S)SCH}_2\text{CH}_2\text{OH} + \text{HCl} (C2​H5​O)2​P(S)Cl+HSCH2​CH2​OH→(C2​H5​O)2​P(S)SCH2​CH2​OH+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The process includes steps such as distillation and purification to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Demeton undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Alkaline hydrolysis is typically carried out using sodium hydroxide or potassium hydroxide.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide or other alkoxides.

Major Products

    Oxidation: this compound-S-sulfoxide and this compound-S-sulfone.

    Hydrolysis: Ethanol and phosphorothioic acid derivatives.

    Substitution: Various substituted phosphorothioate esters.

Scientific Research Applications

Demeton has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

    Demeton-S-methyl: Similar in structure and function but with a methyl group instead of an ethyl group.

    Parathion: Another organophosphate insecticide with similar neurotoxic effects but different chemical structure.

    Malathion: Less toxic to humans compared to this compound but still effective as an insecticide.

Uniqueness

This compound is unique due to its high volatility and solubility, which contribute to its effectiveness as an insecticide. these properties also make it highly hazardous, leading to its restricted use in many countries .

Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
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InChI

InChI=1S/2C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3;1-4-9-12(13,10-5-2)11-7-8-14-6-3/h2*4-8H2,1-3H3
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InChI Key

FAXIJTUDSBIMHY-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)SCCSCC.CCOP(=S)(OCC)OCCSCC
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Molecular Formula

C8H19O3PS2.C8H19O3PS2, C16H38O6P2S4
Record name DEMETON
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Molecular Weight

516.7 g/mol
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Physical Description

Demeton is an oily liquid with an amber color and an odor of sulfur. Used as an agricultural insecticide. (EPA, 1998), Amber, oily liquid with a sulfur-like odor. [insecticide]; [NIOSH] Colorless liquid; [ICSC], COLOURLESS LIQUID., Amber, oily liquid with a sulfur-like odor., Amber, oily liquid with a sulfur-like odor. [insecticide]
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Boiling Point

273 °F at 2 mmHg (EPA, 1998), 134 °C at 2 mm Hg, at 0.27kPa: 134 °C, decomposes, Decomposes
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Flash Point

113 °F solution in combustible solvent (EPA, 1998), 113 °F (Closed cup), 113 °F
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Solubility

0.01 % (NIOSH, 2023), Sol in propylene glycol, ethanol, toluene and similar hydrocarbons, In water, 6.66X10+2 mg/L at 25 °C, Solubility in water: poor, 0.01%
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Density

1.183 (EPA, 1998) - Denser than water; will sink, 1.1183 at 20 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

Heavier than air (EPA, 1998) (Relative to Air), heavier than air
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Vapor Pressure

0.00026 mmHg (EPA, 1998), 0.0003 [mmHg], 3.4X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 0.0003 mmHg
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Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/, No marked phytotoxic effects at insecticidal concn., ... /Organophosphate-resistant/ strains /of the 2-spotted spider mite/ developed at Leverkusen, Germany, by selection with demeton and subsequently parathion, showed 1/3 as much cholinesterase activity as normal and aliesterase activity was significantly reduced., CHOLINESTERASE INHIBITOR.
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Color/Form

Amber, oily liquid ...

CAS No.

8065-48-3
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name demeton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SYSTOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DEMETON (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0861
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-13 °F (EPA, 1998), -13 °F, <-13 °F
Record name DEMETON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DEMETON (SYSTOX)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/713
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Demeton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0177.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.